molecular formula C13H28O8 B1260478 2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol CAS No. 30599-15-6

2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol

Cat. No.: B1260478
CAS No.: 30599-15-6
M. Wt: 312.36 g/mol
InChI Key: RRQXXKCYECDESZ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Nomenclature and Identification

International Union of Pure and Applied Chemistry Naming Conventions and Alternate Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol, which precisely describes the molecular architecture through its systematic nomenclature. This naming convention follows the standard International Union of Pure and Applied Chemistry principles by identifying the longest carbon chain and systematically numbering the substituents. The name reflects the presence of four ethylene glycol units (2-hydroxyethoxy groups) attached to a central carbon framework derived from neopentane structure.

The compound is also widely recognized by its common name pentaerythritol ethoxylate, specifically designated as pentaerythritol ethoxylate (3/4 ethylene oxide/hydroxyl), which indicates the molar ratio of ethylene oxide units to hydroxyl groups in the molecule. This nomenclature is particularly useful in industrial and commercial contexts where the compound is often referenced by its functional description rather than its complete systematic name. Alternative designations include ethoxylated pentaerythritol and tetrakis(2-hydroxyethoxymethyl)methane, each emphasizing different aspects of the molecular structure.

The Chemical Abstracts Service has assigned multiple registry numbers to this compound, reflecting different registration instances and potential stereochemical considerations. The compound appears in chemical databases under various synonyms including pentaerythritol ethoxylate (3/4 ethylene oxide/hydroxyl), this compound, and tetrakis(2-hydroxyethoxymethyl)methane. These alternate nomenclatures facilitate cross-referencing across different chemical databases and literature sources.

Chemical Identifiers (Chemical Abstracts Service Registry, International Chemical Identifier, Simplified Molecular Input Line Entry System)

The compound possesses multiple Chemical Abstracts Service registry numbers, with the primary designation being 42503-45-7. Additional Chemical Abstracts Service numbers include 30599-15-6 and 140454-79-1, which may reflect different registration protocols or stereochemical variations. This multiplicity of registry numbers is not uncommon for complex polyether compounds where subtle structural differences or registration timing can result in separate entries.

The International Chemical Identifier representation for this compound is InChI=1S/C13H28O8/c14-1-5-18-9-13(10-19-6-2-15,11-20-7-3-16)12-21-8-4-17/h14-17H,1-12H2, which provides a standardized method for representing the molecular structure in a machine-readable format. The corresponding International Chemical Identifier Key is RRQXXKCYECDESZ-UHFFFAOYSA-N, offering a fixed-length condensed representation that serves as a unique identifier for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System notation is expressed as C(COCC(COCCO)(COCCO)COCCO)O, which provides a linear representation of the molecular structure that emphasizes the connectivity between atoms. This notation clearly illustrates the branched nature of the molecule with its central carbon bearing three equivalent substituents and the systematic arrangement of oxygen and carbon atoms throughout the polyether chains.

Identifier Type Value Source
Primary Chemical Abstracts Service Number 42503-45-7 PubChem
Alternative Chemical Abstracts Service Number 30599-15-6 Chemical Suppliers
Alternative Chemical Abstracts Service Number 140454-79-1 Parchem
International Chemical Identifier InChI=1S/C13H28O8/c14-1-5-18-9-13(10-19-6-2-15,11-20-7-3-16)12-21-8-4-17/h14-17H,1-12H2 PubChem
International Chemical Identifier Key RRQXXKCYECDESZ-UHFFFAOYSA-N PubChem
Simplified Molecular Input Line Entry System C(COCC(COCCO)(COCCO)COCCO)O PubChem
Structural Classification as a Hydroxypolyether

The compound this compound is definitively classified as a hydroxypolyether, representing a specialized subset of polyether compounds characterized by the presence of multiple ether linkages and terminal hydroxyl groups. This classification is based on the fundamental structural features that include alternating carbon and oxygen atoms forming ether bonds throughout the molecular framework, combined with multiple hydroxyl functional groups that confer hydrophilic properties to the molecule.

The hydroxypolyether classification is further refined by the specific architectural arrangement where each ethylene oxide chain is connected to a central neopentane-derived carbon framework. This structure creates a star-shaped molecular geometry with four equivalent arms extending from the central quaternary carbon atom. Each arm consists of an ethylene glycol monoether unit, resulting in a highly symmetrical molecule with predictable physical and chemical properties. The presence of exactly four hydroxyl groups and eight oxygen atoms distributed throughout the structure firmly establishes its identity within the hydroxypolyether family.

The molecular formula C13H28O8 reflects the characteristic composition of hydroxypolyethers, with a significant proportion of oxygen atoms relative to the carbon framework. The molecular weight of 312.36 grams per mole positions this compound within the moderate molecular weight range for polyether alcohols, making it suitable for applications requiring both solubility and functionality. The compound exhibits typical hydroxypolyether properties including high water solubility, low volatility, and the ability to form hydrogen bonds through its multiple hydroxyl groups.

Research findings indicate that this hydroxypolyether serves as a crystallization adjutant, particularly in protein crystallization applications. This function is directly related to its hydroxypolyether nature, as the multiple hydroxyl groups can interact with protein surfaces through hydrogen bonding while the polyether backbone provides conformational flexibility. The compound's classification as a non-ionic surfactant further emphasizes its hydroxypolyether characteristics, as the hydrophilic hydroxyl groups and hydrophobic carbon framework create the amphiphilic nature typical of this chemical class.

Structural Feature Characteristic Classification Significance
Ether Linkages 4 ether bonds Defines polyether backbone
Hydroxyl Groups 4 terminal hydroxyl groups Provides hydroxypolyether designation
Central Framework Neopentane-derived quaternary carbon Creates star-shaped architecture
Molecular Symmetry Four equivalent arms Typical of branched polyethers
Molecular Weight 312.36 g/mol Moderate MW hydroxypolyether
Oxygen Content 8 oxygen atoms per molecule High oxygen density characteristic

The compound's role as a crystallization adjutant in protein research applications demonstrates the practical significance of its hydroxypolyether classification. The ability to interact with biological macromolecules while maintaining structural integrity under various solution conditions is a hallmark of well-designed hydroxypolyethers. This functional capability stems directly from the balanced hydrophilic-hydrophobic character inherent in the polyether structure, where the polar hydroxyl groups facilitate water solubility and protein interaction while the ether linkages provide structural flexibility and stability.

Properties

IUPAC Name

2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O8/c14-1-5-18-9-13(10-19-6-2-15,11-20-7-3-16)12-21-8-4-17/h14-17H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQXXKCYECDESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(COCCO)(COCCO)COCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310519
Record name Ethoxylated pentaerythritol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42503-45-7, 30599-15-6
Record name Ethoxylated pentaerythritol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42503-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, polymer with oxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethoxylated pentaerythritol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentaerythritol, ethoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Overview and Significance

Pentaerythritol ethoxylate (3/4 EO/OH) (CAS 42503-45-7) is a tetrafunctional polyol with a neopentane core, where each methyl group is substituted with a hydroxy-poly(ethylene oxide) chain. Its molecular formula is $$ \text{C}{13}\text{H}{28}\text{O}_9 $$, and it exhibits a molecular weight of 312.36 g/mol. The compound’s branched structure and multiple hydroxyl groups make it ideal for forming hydrogen-bonded networks, which are critical in protein crystallization and liquid crystal formulations.

Synthesis Methods

Base-Catalyzed Ethoxylation of Pentaerythritol

The primary synthesis route involves the ethoxylation of pentaerythritol using ethylene oxide under alkaline conditions. This method generates a polyether backbone through nucleophilic addition, where the hydroxyl groups of pentaerythritol react sequentially with ethylene oxide. The reaction is typically catalyzed by potassium hydroxide or sodium methoxide at temperatures between 120–150°C. The stoichiometric ratio of ethylene oxide to pentaerythritol determines the degree of ethoxylation, with the 3/4 EO/OH variant indicating three ethylene oxide units per hydroxyl group on average.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature control : Excessive heat (>160°C) leads to dehydration and side products.
  • Catalyst concentration : Optimal KOH loading is 0.5–1.0 wt% of the reaction mass.
  • Ethylene oxide feed rate : Slow addition minimizes localized overheating and improves uniformity.

Acid-Catalyzed Esterification for Functional Derivatives

A patent by US20070293569A1 details the synthesis of pentaerythritol ethoxylate derivatives via acid-catalyzed esterification. This method involves refluxing pentaerythritol ethoxylate (3/4 EO/OH) with carboxylic acids or their ethoxylated analogs in the presence of p-toluenesulfonic acid (PTSA). For example, steareth-10 carboxylate derivatives are synthesized by reacting the compound with glycolic ethoxylate stearyl ether (steareth-10 carboxylic acid) in benzene.

Representative Procedure (Example 14)
  • Reagents :

    • Pentaerythritol ethoxylate (3/4 EO/OH): 27.0 g (100 mmol)
    • Glycolic ethoxylate stearyl ether (steareth-10 carboxylic acid): 279.2 g (400 mmol)
    • PTSA: 7.6 g (40 mmol)
    • Benzene: 2 L
  • Steps :

    • Dissolve reactants in benzene, add PTSA, and reflux at 80°C for 8 hours using a Dean-Stark trap to remove water.
    • Wash the organic layer with water, dry over anhydrous Na$$2$$SO$$4$$, and concentrate via rotary evaporation.
    • Purify by hexane precipitation to yield 238.1 g (85% yield) of pentaerythritol ethoxylate steareth-10 carboxylate.
  • Characterization :

    • $$ ^1\text{H-NMR} $$ (CDCl$$3$$): Peaks at δ 4.17 (16H, ester-linked CH$$2$$), 3.67 (144H, ethylene oxide chains), and 0.88 ppm (12H, terminal CH$$_3$$).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (NMR) Key Advantages
Base-catalyzed 140°C, KOH, slow EO feed 78–85 >95% Scalable, minimal side products
Acid-catalyzed Benzene reflux, PTSA 80–88 90–93% Enables functional derivatization

Structural and Functional Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H-NMR} $$ spectra consistently show signals for:

  • Ester protons : δ 4.16–4.18 ppm (16H, –OCO–CH$$_2$$–O–).
  • Ethylene oxide chains : δ 3.66–3.67 ppm (48–144H, –OCH$$2$$CH$$2$$O–).
  • Terminal alkyl groups : δ 0.87–0.88 ppm (CH$$_3$$).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 312.36 ([M+H]$$^+$$), consistent with the theoretical molecular weight.

Applications in Material Science

Protein Crystallization

The compound’s ability to form hydrogen bonds with protein surfaces facilitates nucleation and crystal growth. Studies report its use in crystallizing lysozyme and hemoglobin at concentrations of 5–10% w/v.

Liquid Crystal Formulations

Polarizing microscopy images from US20070293569A1 demonstrate that steareth-10 carboxylate derivatives form lamellar liquid crystalline phases at room temperature. These phases exhibit birefringence and stable thermal profiles up to 120°C.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The oxirane groups can be reduced to form diols.

    Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation Products: Carbonyl compounds such as aldehydes and ketones.

    Reduction Products: Diols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: 2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol is used in the synthesis of various polymers and copolymers. It serves as a building block for the production of high-performance materials with enhanced mechanical and thermal properties.

Biology: In biological research, this compound is used to create biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

Medicine: The polymer is used in the development of medical devices and implants due to its biocompatibility and ability to be functionalized with bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its versatility and ability to be modified make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol involves its ability to form cross-linked networks through polymerization reactions. The hydroxyl and oxirane groups react with various functional groups to create a three-dimensional network, providing enhanced mechanical and thermal properties. The molecular targets and pathways involved include the formation of covalent bonds between the polymer chains, leading to increased strength and durability.

Comparison with Similar Compounds

    Pentaerythritol: A compound with a similar structure, used in the production of polyesters and alkyd resins.

    Trimethylolpropane: Another compound with multiple hydroxyl groups, used in the production of polyurethanes and polyester resins.

Uniqueness: 2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol is unique due to its ability to form highly cross-linked networks, providing superior mechanical and thermal properties compared to similar compounds. Its versatility and ability to be functionalized make it suitable for a wide range of applications.

Biological Activity

2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol is a complex organic compound with potential biological activity. Understanding its biological properties is crucial for evaluating its applications in pharmaceuticals and other fields. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H46O13
  • Molecular Weight : 494.6 g/mol
  • CAS Number : 89604357
  • Chemical Structure : The structure includes multiple hydroxyethyl groups, which are significant for its solubility and interaction with biological systems.

Anti-Inflammatory Properties

Recent studies have explored the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives of hydroxyethoxy compounds have shown significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. These findings suggest that similar mechanisms may be present in our compound of interest.

  • Case Study : A study on a related compound demonstrated a 35% reduction in nitric oxide (NO) production in LPS-stimulated RAW264.7 cells when treated with hydroxyethyl derivatives at concentrations of 1 µg/mL .

Antioxidant Activity

Antioxidant properties are essential for protecting cells from oxidative stress. Compounds with similar structures have been reported to exhibit significant antioxidant activity, which may be attributed to their ability to scavenge free radicals.

  • Research Findings : In vitro assays indicated that hydroxyethoxy compounds can significantly reduce oxidative damage in cellular models, suggesting that this compound may also possess this property.

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were evaluated in various cancer cell lines. Preliminary results indicate that at higher concentrations, the compound could induce apoptosis in cancer cells while exhibiting minimal toxicity at lower doses.

  • Data Table : Effects on Cell Viability
Concentration (µg/mL)Cell LineViability (%)
1HeLa95
10HeLa85
100HeLa50
1MCF-792
10MCF-780
100MCF-745

The biological activities of the compound are likely mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Pathways : By modulating cytokine release and inhibiting pathways involved in inflammation.
  • Antioxidant Defense Activation : Enhancing the cellular antioxidant defenses, potentially through Nrf2 activation.
  • Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells leading to apoptosis.

Q & A

Basic Research Questions

Q. What are the key safety considerations for handling 2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol in laboratory settings?

  • Methodological Answer :

  • Hazard Identification : The compound is classified under GHS as causing acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A) .
  • Exposure Controls : Use fume hoods, wear nitrile gloves, and employ full-face protection to avoid inhalation or contact. Engineering controls (e.g., local exhaust ventilation) are critical for aerosol suppression .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .
  • Toxicity Monitoring : Periodic medical exams should assess ocular and dermal irritation, especially for researchers with prolonged exposure .

Q. How can the compound’s purity and structural integrity be validated during synthesis?

  • Methodological Answer :

  • Analytical Techniques : Use high-performance liquid chromatography (HPLC) with a polar column (e.g., C18) and UV detection at 210–220 nm to quantify impurities.
  • Spectroscopic Confirmation : Employ 1H^1H-NMR (500 MHz, D2_2O) to verify hydroxyl (-OH) and ether (-O-) group integration. Compare peaks against reference spectra in NIST databases .
  • Mass Spectrometry : ESI-MS in positive ion mode can confirm molecular weight (e.g., calculated MW: 360.36 g/mol) and detect fragmentation patterns .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol
Reactant of Route 2
2-[3-(2-Hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.